molecular formula C18H18ClNO3 B2371452 (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone CAS No. 953983-97-6

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2371452
CAS No.: 953983-97-6
M. Wt: 331.8
InChI Key: FDWCONYNSWUTMH-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a phenylmorpholino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone is unique due to the presence of both a chloro-substituted methoxyphenyl group and a phenylmorpholino moiety. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-8-7-14(19)11-15(16)18(21)20-9-10-23-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWCONYNSWUTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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